![molecular formula C16H21NO2 B5620695 4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)

4-[3-(4-isopropylphenyl)acryloyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

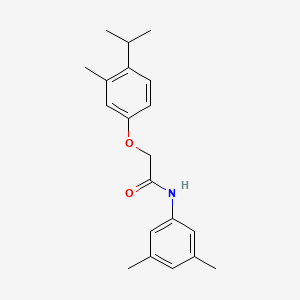

Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves various chemical pathways and precursors. For instance, derivatives of 4-isobutylphenyl-2-propionic acid (Ibuprofen) have been synthesized by binding the drug to polymers like poly(N-acryloyl morpholine) through ester linkages, demonstrating the versatility and reactivity of morpholine and acryloyl-containing compounds (Sartore et al., 1997).

Molecular Structure Analysis

Spectroscopic and quantum chemical studies, such as those on 4-acryloyl morpholine, reveal insights into the molecular structure through Fourier transform infrared (FTIR) and FT-Raman spectra, alongside ab initio and DFT analyses. These studies illuminate the geometrical parameters, vibrational characteristics, and the effects of acryloyl groups on morpholine rings, providing a deep understanding of the molecule's structure (Arjunan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives, such as the synthesis of acrylamido-4-(2-aminoethyl)morpholine, demonstrate the compound's ability to undergo transformations under specific conditions, showcasing its reactivity and potential for forming various derivatives with unique properties (Şenel et al., 2002).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as those synthesized through radical polymerization, like poly(sodium 4-styrene sulfonate-co-4-acryloyl morpholine), reveal important characteristics like solubility, mechanical strength, and thermal behavior. These properties are crucial for understanding the material's behavior in various environments and applications (Rivas & Muñoz, 2009).

Chemical Properties Analysis

The chemical properties of morpholine derivatives can be understood through studies on their synthesis and characterization. For example, the synthesis of poly(acryloyl morpholine) xerogel networks and their use in catalytic activities in aqueous-organic media demonstrate the compound's reactivity and potential for chemical modification, offering insights into its chemical behavior and interactions (Epton et al., 1977).

Safety and Hazards

Future Directions

The future directions for 4-[3-(4-isopropylphenyl)acryloyl]morpholine could involve its use in the synthesis of hydrogels for drug delivery, photocurable materials for 3D bioprinting, and display devices . Its applications in the field of adhesives, biocompatible coatings, and drug delivery systems could also be further explored .

properties

IUPAC Name |

(E)-1-morpholin-4-yl-3-(4-propan-2-ylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-13(2)15-6-3-14(4-7-15)5-8-16(18)17-9-11-19-12-10-17/h3-8,13H,9-12H2,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUASPJWAJKVXRW-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[3-(4-Isopropylphenyl)acryloyl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5620615.png)

![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)

![2-methyl-N-(1,4-oxazepan-6-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5620641.png)

![5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5620678.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5620690.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620700.png)

![1-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5620719.png)